![molecular formula C10H13NO4 B14050118 (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)
(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,6-trimethoxyphenyl ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the compound may yield the corresponding amine.
Substitution: The methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential applications in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new therapeutic agents.
Industry:
- Potential use in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with similar aromatic substitution patterns but different functional groups.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with methoxy-substituted aromatic rings.
Uniqueness:
- The presence of the hydroxylamine group in (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine distinguishes it from other similar compounds, providing unique reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3/b11-6- |
Clave InChI |
UGCMJRGHQWYGCF-WDZFZDKYSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)OC)/C=N\O)OC |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C=NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14050038.png)
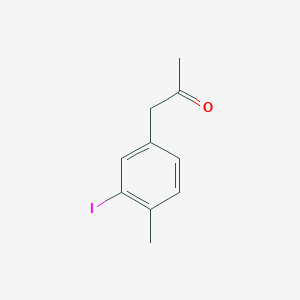


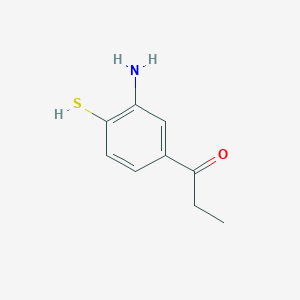
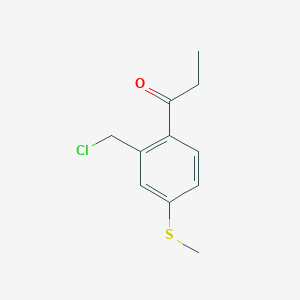


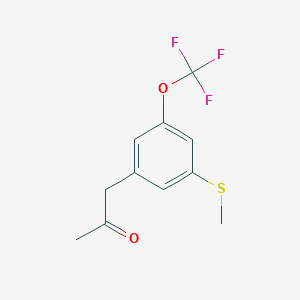
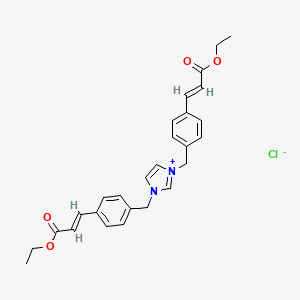
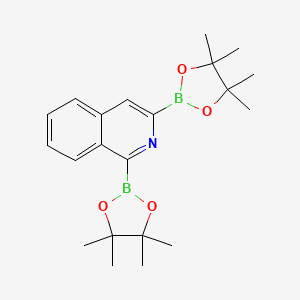
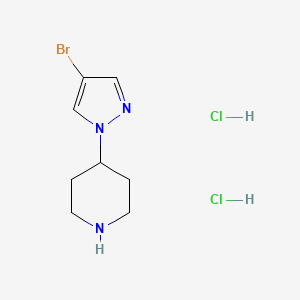
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)

